(S)-Ibrutinib

Chiral Separation Enantiomeric Purity Analytical Method Validation

Procure your (S)-Ibrutinib reference standard here. Designated CAS 936563-97-2, the S-enantiomer of ibrutinib, this high-purity chemical (≥98%) is essential for developing and validating enantioselective HPLC methods to detect the undesired S-enantiomer at the 0.1% threshold as required by ICH Q3A. Generic substitution is not permissible; using a well-characterized standard is critical for accurate quantification during ibrutinib drug substance manufacturing, stability studies, and batch release testing.

Molecular Formula C25H24N6O2
Molecular Weight 440.51
CAS No. 936563-97-2
Cat. No. B601141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ibrutinib
CAS936563-97-2
Synonyms1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one;  (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
Molecular FormulaC25H24N6O2
Molecular Weight440.51
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
InChIInChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Ibrutinib (CAS 936563-97-2): S-Enantiomer Reference Standard and Critical Impurity Marker for Ibrutinib Quality Control


(S)-Ibrutinib, designated by CAS 936563-97-2, is the S-enantiomer of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. While the clinically active pharmaceutical ingredient is the (R)-enantiomer, (S)-Ibrutinib serves as a crucial analytical reference standard and impurity marker. It is an irreversible BTK inhibitor with significantly reduced potency compared to the R-form . It is supplied as a high-purity chemical (≥98%) for research and analytical applications, primarily used for chiral separation method development, impurity profiling, and quality control of ibrutinib drug substance and products .

(S)-Ibrutinib (CAS 936563-97-2): Why Impurity Reference Standards Cannot Be Interchanged for Analytical or Regulatory Compliance


In pharmaceutical analysis and regulatory submissions, generic substitution of chiral impurity reference standards is not permissible. (S)-Ibrutinib is specifically required as a marker for the enantiomeric purity of (R)-ibrutinib drug substance and finished products. Substituting with racemic ibrutinib, structurally related impurities, or unqualified reference materials invalidates analytical method specificity, linearity, and accuracy, potentially leading to failure in meeting International Council for Harmonisation (ICH) Q3A/Q3B impurity thresholds [1]. The quantitation of the undesired (S)-enantiomer relies on the availability of a well-characterized, high-purity (S)-Ibrutinib reference standard for accurate identification and quantification at trace levels (e.g., 0.1% threshold) [2].

(S)-Ibrutinib (CAS 936563-97-2): Quantified Differentiation from (R)-Ibrutinib and Other BTK Pathway Impurities


Enantiomeric Impurity Detection Limit of 0.1% via Electrokinetic Chromatography

The (S)-enantiomer of ibrutinib serves as a critical marker for chiral purity analysis. Using a developed electrokinetic chromatography method with sulfated-γ-cyclodextrin as a chiral selector, the enantiomeric impurity (S-ibrutinib) can be detected down to a 0.1% level relative to the main peak [1]. This detection limit meets the qualification threshold for unspecified impurities in new drug substances as outlined in ICH Q3A(R2) guidelines [2].

Chiral Separation Enantiomeric Purity Analytical Method Validation

>4,000-Fold Lower BTK Inhibitory Potency Compared to Active (R)-Ibrutinib

(S)-Ibrutinib exhibits dramatically reduced BTK inhibitory activity compared to the clinically used (R)-enantiomer. (R)-Ibrutinib demonstrates an IC50 of 0.5 nM against BTK [1]. In contrast, (S)-Ibrutinib displays antiproliferative IC50 values in the low micromolar range (e.g., 2241 nM in HEK-293T cells) , indicating a >4,000-fold loss in potency. This establishes (S)-Ibrutinib as a pharmacologically distinct, low-activity enantiomer.

BTK Inhibition Chiral Pharmacology Enantiomer Selectivity

Commercial Availability at >99.98% Purity for Analytical Method Qualification

To support robust analytical method validation, (S)-Ibrutinib is commercially available at a certified purity of 99.98% . This high purity is essential for accurate quantitative calibration curves and for establishing relative response factors in impurity assays, directly impacting the reliability of pharmaceutical quality control testing.

Reference Standard Impurity Profiling Quality Control

Distinct Chiral Migration Order Enables Efficient Enantiopurity Analysis

In chiral separation methods employing sulfated-γ-cyclodextrin, the enantiomeric impurity (S-ibrutinib) consistently elutes first (migration time of 4.2 min in a single CD system), while the main peak (R-ibrutinib) elutes later [1]. This migration order, where the minor impurity precedes the major component, is highly desirable for trace analysis as it minimizes peak tailing interference and improves quantitation accuracy at the 0.1% level.

Chiral Chromatography Enantiomer Resolution Analytical Efficiency

(S)-Ibrutinib (CAS 936563-97-2): Primary Application Scenarios in Analytical and Quality Control Workflows


Chiral Purity Method Development and Validation for Ibrutinib API

Utilize (S)-Ibrutinib as a reference standard to develop and validate enantioselective HPLC or electrokinetic chromatography methods capable of detecting the undesired S-enantiomer at levels as low as 0.1% [1]. This is essential for meeting ICH Q3A impurity control requirements during ibrutinib drug substance manufacturing.

Quantitative Impurity Profiling in Finished Ibrutinib Dosage Forms

Employ (S)-Ibrutinib (≥98.81% purity) to construct calibration curves for the accurate quantification of the S-enantiomer in ibrutinib capsules or tablets during stability studies and batch release testing, ensuring product consistency and patient safety .

Quality Control Marker for Enantiomeric Purity in Ibrutinib Intermediates

Monitor the optical purity of key synthetic intermediates during the manufacture of (R)-ibrutinib by using (S)-Ibrutinib as a reference to verify that chiral inversion or racemization has not occurred, thereby safeguarding the final API's stereochemical integrity [2].

System Suitability Standard for Chiral Chromatography

Incorporate (S)-Ibrutinib as a system suitability standard to verify the resolution and performance of chiral stationary phases before analyzing ibrutinib samples, leveraging its established first-migrating property to assess column efficiency and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Ibrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.